molecular formula C8H10FNO B069508 6-Fluoro-2-pyridinepropanol CAS No. 162854-31-1

6-Fluoro-2-pyridinepropanol

Cat. No. B069508
CAS RN: 162854-31-1
M. Wt: 155.17 g/mol
InChI Key: MEZSCAOKTAWLCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-pyridinepropanol is a chemical compound with the molecular formula C8H10FNO. It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as 6-Fluoro-2-pyridinepropanol, is a topic of ongoing research . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles are presented .

Scientific Research Applications

  • Chemosensor for Fluoride Ions : The use of 2,6-bis(2-benzimidazolyl)pyridine, a related compound, as a chemosensor for the detection of fluoride ions. This application utilizes UV–vis spectroscopy, fluorescence spectroscopy, and 1H NMR techniques for sensing purposes (Chetia & Iyer, 2008).

  • In Vivo Tracer for Nicotinic Acetylcholine Receptors : The compound 6-[18F]Fluoro-3-(2(S)-azetidinylmethoxy)pyridine (6-[18F]fluoro-A-85380 or 6-[18F]FA) is synthesized for use as a tracer in positron emission tomography (PET). It is designed to follow the regional densities of brain nicotinic acetylcholine receptors and has been shown to have high specificity and binding in vivo (Scheffel et al., 1998).

  • Radioligand for PET Imaging : The development of 6-[18F]fluoro-A-85380 as a radioligand for PET imaging of central nicotinic acetylcholine receptors in the brain. This radiotracer demonstrates high affinity for nicotinic acetylcholine receptors and has potential for use in clinical brain imaging (Horti et al., 2000).

  • Synthesis and Evaluation as PET Tracer : The synthesis of 6-[18F]fluoro-A-85380 and its evaluation as a PET tracer for nicotinic acetylcholine receptors, highlighting its potential for human PET studies (Ding et al., 2000).

  • Fluorine-18-Labelled Fluoropyridine Derivatives : The development of a one-pot radiosynthesis method for fluorine-18-labelled fluoropyridine derivatives, including 5-[18F]fluoro-2-pyridinamine and 6-[18F]fluoro-2-pyridinamine. These derivatives are considered useful for radiopharmaceutical chemistry (Abrahim et al., 2006).

  • Fluorescent Chemosensor for Fe3+/Fe2+ : The synthesis of new 2H-pyrrolo[3,4-c]pyridine-based fluorophores that act as chemosensors for Fe3+/Fe2+ cations. These compounds have applications in cellular imaging (Maity et al., 2018).

properties

IUPAC Name

3-(6-fluoropyridin-2-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-8-5-1-3-7(10-8)4-2-6-11/h1,3,5,11H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSCAOKTAWLCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-6-methylpyridine (27 mmol) in 65 ml of freshly distilled THF was added via syringe 13.5 ml of 2M LDA, and the resulting mixture was stirred at -78° C. for 20 min. To the above cold solution was added 4 ml of 4M ethylene oxide and the mixture was allowed to warm to room temperature with stirring. The mixture was diluted with water, extracted with ether, and the organic layer was washed with water (2x) and brine, and dried over sodium sulfate. The organic solution was concentrated, and the residue was purified by flash chromatography (chloroform/ethanol, 10:1) to yield 1.3 g (30.9%) of 2-fluoro-6-(3-hydroxypropyl)pyridine, as a yellow oil.
Quantity
27 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-2-pyridinepropanol
Reactant of Route 2
Reactant of Route 2
6-Fluoro-2-pyridinepropanol
Reactant of Route 3
Reactant of Route 3
6-Fluoro-2-pyridinepropanol
Reactant of Route 4
Reactant of Route 4
6-Fluoro-2-pyridinepropanol
Reactant of Route 5
Reactant of Route 5
6-Fluoro-2-pyridinepropanol
Reactant of Route 6
Reactant of Route 6
6-Fluoro-2-pyridinepropanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.